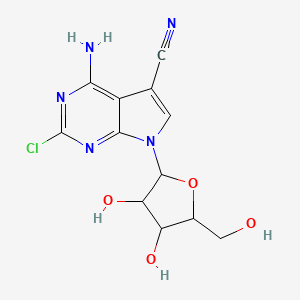
2-Chlorotoyocamycin
Cat. No. B8339345
Key on ui cas rn:
67971-20-4
M. Wt: 325.71 g/mol
InChI Key: ZNSOIHRWTPJWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04140851
Procedure details


5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5, 2.85 g) was covered with 50 ml of liquid ammonia and the solution was allowed to stand at room temperature for 12 hr while sealed in a steel vessel. The excess ammonia was allowed to evaporate and the residue was triturated with 50 ml of cold water. The water insoluble solid was collected by filtration, washed with 10 ml of water and dissolved in a minimum amount of boiling methanol. The methanol solution was then concentrated to ~100 ml or until the product began to crystallize. The solution was then allowed to stand at -5° for 12 hr. The white to light tan crystalline solid was collected by filtration, washed with 15 ml of methanol and dried in a vacuum oven for 2 hr at 100° over drierite to yield 1.00 g (51%) of 6, mp 258-260° dec.
Name
5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Quantity
2.85 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:11]2[C:10](Cl)=[N:9][C:8]([Cl:13])=[N:7][C:6]=2[N:5]([C@@H:14]2[O:26][C@H:25]([CH2:27][O:28]C(=O)C)[C@@H:20]([O:21]C(=O)C)[C@H:15]2[O:16]C(=O)C)[CH:4]=1)#[N:2].[NH3:32]>>[CH:4]1[N:5]([CH:14]2[O:26][CH:25]([CH2:27][OH:28])[CH:20]([OH:21])[CH:15]2[OH:16])[C:6]2[N:7]=[C:8]([Cl:13])[N:9]=[C:10]([NH2:32])[C:11]=2[C:3]=1[C:1]#[N:2]
|
Inputs


Step One
|
Name
|
5-Cyano-2,4-dichloro-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CN(C=2N=C(N=C(C21)Cl)Cl)[C@H]2[C@H](OC(C)=O)[C@H](OC(C)=O)[C@H](O2)COC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
[Compound]
|
Name
|
liquid
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while sealed in a steel vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with 50 ml of cold water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The water insoluble solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 ml of water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in a minimum amount of boiling methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The methanol solution was then concentrated to ~100 ml or until the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at -5° for 12 hr
|
|
Duration
|
12 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 15 ml of methanol
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried in a vacuum oven for 2 hr at 100° over drierite
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2N)Cl)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

